molecular formula C17H16N2O4 B422666 2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B422666
M. Wt: 312.32g/mol
InChI Key: BVUUQMPZCQAOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties. This compound features a nitrophenyl group attached to a tetrahydroisoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the nitration of 4-methylphenyl compounds to introduce the nitro group. This is followed by cyclization reactions to form the tetrahydroisoindole core. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrahydroisoindole core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-nitrophenyl isocyanate
  • 4-methyl-2-nitrophenyl isothiocyanate
  • 2-nitro-4-methylbenzyl alcohol

Uniqueness

Compared to similar compounds, 2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydroisoindole core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32g/mol

IUPAC Name

4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C17H16N2O4/c1-9-2-7-12(13(8-9)19(22)23)18-16(20)14-10-3-4-11(6-5-10)15(14)17(18)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3

InChI Key

BVUUQMPZCQAOIE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)[N+](=O)[O-]

solubility

17.7 [ug/mL]

Origin of Product

United States

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